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Core Science & Biosynthesis
Protocols & Analytical Methods
Oxidation protocols of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol to the corresponding ketone
Oxidation protocols of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol to the corresponding ketone
This technical guide provides detailed application notes and protocols for the oxidation of the secondary alcohol, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, to its corresponding ketone, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. This transformation is a crucial step in various synthetic pathways, particularly in the construction of complex molecules where the spirocyclic ketal serves as a key protecting group. The protocols outlined below are designed for researchers, scientists, and drug development professionals seeking reliable and efficient methods for this specific conversion.
The choice of an appropriate oxidation protocol is paramount to ensure high yield and purity of the desired ketone while preserving the acid-sensitive 1,4-dioxaspirocyclic (acetal) protecting group.[1][2] This guide will focus on two highly effective and mild oxidation methods: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation. A third, more traditional method using Pyridinium Chlorochromate (PCC) will also be discussed, with important considerations regarding its compatibility with the substrate.
Strategic Considerations for Oxidation
The substrate, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, possesses a secondary alcohol that is readily oxidizable. The primary challenge lies in the presence of the ethylene glycol ketal, which is susceptible to hydrolysis under acidic conditions. Therefore, the selected oxidation method must be performed under neutral or mildly basic conditions to prevent cleavage of this protecting group.
Recommended Oxidation Protocols
Two protocols are highly recommended for their mild reaction conditions and high functional group tolerance:
-
Swern Oxidation: A classic and reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures. It is renowned for its mildness and the general lack of over-oxidation.[3][4]
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent and offers the significant advantage of being performed at room temperature with a simple workup.[5][6]
Comparative Overview of Protocols
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation | Pyridinium Chlorochromate (PCC) Oxidation |
| Oxidizing Agent | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane | Pyridinium Chlorochromate |
| Reaction Temperature | -78 °C to room temperature | Room temperature | Room temperature |
| Key Advantages | Mild conditions, high yields, minimal over-oxidation.[7] | Very mild, neutral pH, simple workup, room temperature.[6] | Readily available reagent, simple procedure.[8] |
| Key Disadvantages | Requires cryogenic temperatures, formation of malodorous dimethyl sulfide.[9] | Reagent can be explosive under certain conditions, higher cost.[10] | Toxic chromium reagent, acidic nature may cleave the acetal.[11] |
| Workup | Quenching with water, extraction.[12] | Filtration, washing with NaHCO₃ and Na₂S₂O₃.[13] | Filtration through celite or silica gel.[11] |
Protocol 1: Swern Oxidation
The Swern oxidation is a highly effective method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[14] The reaction proceeds via the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the carbonyl compound, dimethyl sulfide, and triethylammonium chloride.[3][4]
Mechanistic Rationale
The mechanism involves the activation of DMSO with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride.[3] The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, typically triethylamine, deprotonates the carbon adjacent to the oxygen, leading to the formation of the ylide which subsequently collapses to the ketone.[15][16] The low reaction temperature is crucial to prevent side reactions of the reactive intermediates.[4]
Caption: Mechanism of the Swern Oxidation.
Detailed Experimental Protocol
Materials:
-
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride (2 M in DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Low-temperature thermometer
-
Syringes
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, add anhydrous DCM (to make a final concentration of ~0.2 M of the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: To the cold DCM, add oxalyl chloride (1.5 equivalents) dropwise via syringe. Then, add anhydrous DMSO (2.2 equivalents) dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes at -78 °C.
-
Addition of Alcohol: Dissolve 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C. For secondary alcohols, warming to -40°C for a short period may be beneficial.[17]
-
Formation of Ketone: Add triethylamine (5.0 equivalents) dropwise to the mixture, again keeping the temperature below -60 °C. After the addition, stir the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over approximately 45 minutes.[12]
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is an exceptionally mild and selective method for oxidizing alcohols to aldehydes or ketones.[5][6] It utilizes the hypervalent iodine reagent, Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one).
Mechanistic Rationale
The reaction mechanism involves the initial ligand exchange between the alcohol and an acetate group on the iodine center of the DMP.[18] A base (which can be the acetate generated in situ or an added non-nucleophilic base) then abstracts the proton on the carbon bearing the oxygen, leading to a reductive elimination that forms the ketone, acetic acid, and the iodinane byproduct.[5] The reaction is typically performed at room temperature in chlorinated solvents.[5]
Caption: Mechanism of the Dess-Martin Oxidation.
Detailed Experimental Protocol
Materials:
-
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
-
Anhydrous Dichloromethane (DCM)
-
Dess-Martin Periodinane (DMP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol (1.0 equivalent) and anhydrous DCM (to make a final concentration of ~0.1-0.2 M).
-
Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.[19]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or more DCM.
-
Quenching: Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Shake vigorously until the layers are clear.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one, can be purified by flash column chromatography on silica gel.
Alternative Protocol: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder alternative to other chromium-based oxidants like Jones reagent.[8][20] However, it is still a toxic heavy metal reagent and its acidic nature may pose a risk to the acetal protecting group. This method should be considered if the other methods are not feasible.
Mechanistic Rationale
The alcohol attacks the chromium center of PCC to form a chromate ester.[21] A base (such as pyridine from the reagent itself) removes the proton on the carbon alpha to the oxygen, leading to an elimination reaction that forms the ketone and a Cr(IV) species.[20]
Detailed Experimental Protocol
Materials:
-
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
-
Anhydrous Dichloromethane (DCM)
-
Pyridinium Chlorochromate (PCC)
-
Celite or Silica Gel
-
Anhydrous diethyl ether
Procedure:
-
Setup: In a round-bottom flask with a magnetic stirrer, suspend PCC (1.5 equivalents) in anhydrous DCM. Add powdered molecular sieves or celite to the suspension.[11]
-
Addition of Alcohol: Dissolve 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter the mixture through a pad of celite or silica gel to remove the chromium byproducts. Wash the pad thoroughly with diethyl ether.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude ketone.
-
Purification: Purify by flash column chromatography if necessary.
Conclusion
The oxidation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol to the corresponding ketone is a critical transformation in synthetic organic chemistry. Both the Swern and Dess-Martin periodinane oxidations offer mild and efficient routes that are compatible with the acid-sensitive acetal protecting group. The choice between these two excellent methods may depend on the availability of reagents and equipment, with the DMP oxidation offering the convenience of room temperature reaction conditions. The PCC oxidation remains a viable, though less ideal, alternative due to the toxicity of chromium and potential for side reactions. Careful execution of these protocols will enable researchers to reliably synthesize 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one in high yield and purity.
References
- Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. (n.d.).
- Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. (2010, November 2). Journal of the American Chemical Society.
-
Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved from [Link]
-
Swern Oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Swern oxidation - Wikipedia. (n.d.). Retrieved from [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Dess–Martin oxidation work up - Chemistry Stack Exchange. (2017, March 24). Retrieved from [Link]
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (2020, January 7). Retrieved from [Link]
-
Dess-Martin periodinane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
The Swern Oxidation: Mechanism and Features - Chemistry Hall. (2021, March 31). Retrieved from [Link]
-
Crich, D., & Neelamkavil, S. (2002). Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound. The Journal of Organic Chemistry, 67(22), 7883–7886. Retrieved from [Link]
-
Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
How to easily work-up Dess-Martin periodinane ? : r/OrganicChemistry - Reddit. (2025, November 18). Retrieved from [Link]
-
Swern oxidation - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Dess-Martin Oxidation Mechanism, Alcohol To Ketone | Organic Chemistry - YouTube. (2020, March 23). Retrieved from [Link]
-
Heravi, M. M., Zadsirjan, V., & Heydari, M. (2020). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 17(1), 2-17. Retrieved from [Link]
-
How to work up dess-martin periodinane or hypervalent iodine reactions? - ResearchGate. (2012, December 13). Retrieved from [Link]
-
Bayryamov, S. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Retrieved from [Link]
-
Dess-Martin Oxidation of Allylic Alcohols - ChemSpider Synthetic Pages. (2001, August 23). Retrieved from [Link]
-
Classic Oxidation of Alcohols Using Pyridinium Chlorochromate. (2019). Synfacts, 15(12), 1407. Retrieved from [Link]
-
Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Protecting group - Wikipedia. (n.d.). Retrieved from [Link]
-
A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC. (n.d.). Retrieved from [Link]
-
St-Jean, M., & St-Denis, Y. (2000). Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides: A Convenient Method for the Homologation of Alcohols via Unstable Aldehydes. The Journal of Organic Chemistry, 65(23), 7935–7937. Retrieved from [Link]
-
Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate) - Organic Synthesis. (n.d.). Retrieved from [Link]
-
PCC Oxidation of Alcohols Study | PDF | Aldehyde | Chromium - Scribd. (n.d.). Retrieved from [Link]
-
Protecting Groups - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Oishi, T., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o818–o819. Retrieved from [Link]
-
PCC Oxidation Mechanism - Chemistry Steps. (2022, June 5). Retrieved from [Link]
-
Protecting Groups - Organic Chemistry - Jack Westin. (n.d.). Retrieved from [Link]
-
Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books Gateway. (2019, December 3). Retrieved from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (n.d.). Retrieved from [Link]
-
Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[3][9]decane. Acta Chemica Scandinavica, 47, 422-424. Retrieved from [Link]
-
7-methyl-1,4-dioxaspiro[4.5]decan-8-one - PubChemLite. (n.d.). Retrieved from [Link]
-
Swern Oxidation Proceedure - MSU chemistry. (n.d.). Retrieved from [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Oxidation to Aldehydes and Ketones - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved from [Link]
- US3385894A - Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds - Google Patents. (n.d.).
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 15. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Grignard addition protocols involving 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol precursors
Grignard addition protocols involving 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol precursors
An Application Note and Technical Guide for Researchers
Mastering Diastereoselectivity: Grignard Addition Protocols for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one Precursors
Abstract
The 7-methyl-1,4-dioxaspiro[4.5]decan-8-ol framework is a valuable structural motif in medicinal chemistry and natural product synthesis. Its stereoselective synthesis is of paramount importance, with the Grignard addition to the parent ketone, 7-methyl-1,4-dioxaspiro[4.5]decan-8-one, representing a primary route for its construction. This guide provides an in-depth analysis of the stereochemical principles governing this transformation, detailed experimental protocols, and expert insights into optimizing reaction outcomes. We will explore the interplay of steric and electronic factors, focusing on the predictive power of the Felkin-Anh model and the potential for chelation control to guide the diastereoselectivity of this crucial carbon-carbon bond-forming reaction.[1][2][3]
Introduction: The Strategic Importance of the Spirocyclic Scaffold
The 1,4-dioxaspiro[4.5]decane scaffold serves as a protected form of a cyclohexanone, a common structural unit in a multitude of bioactive molecules.[4] The introduction of substituents, particularly a hydroxyl group adjacent to a methyl-bearing stereocenter as in 7-methyl-1,4-dioxaspiro[4.5]decan-8-ol, creates a chiral di-substituted cyclohexane derivative that is a precursor for complex molecular architectures, including those found in potent therapeutic agents.[5]
The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl group.[6][7] When applied to a chiral ketone like 7-methyl-1,4-dioxaspiro[4.5]decan-8-one, the reaction generates a new stereocenter, leading to the formation of diastereomeric products. Understanding and controlling the stereochemical outcome is therefore critical for any synthetic campaign.
Figure 2: Felkin-Anh model for nucleophilic addition to a chiral ketone.
The Role of Chelation Control
In substrates with a Lewis basic atom (like oxygen or nitrogen) at the alpha or beta position, chelation control can sometimes override the predictions of the Felkin-Anh model. [8][9]The magnesium ion of the Grignard reagent can coordinate with both the carbonyl oxygen and the other Lewis basic atom, forming a rigid five- or six-membered ring intermediate. This locks the conformation of the molecule and directs the nucleophilic attack from the less hindered face of this chelated intermediate.
In the case of 7-methyl-1,4-dioxaspiro[4.5]decan-8-one, the ether oxygens of the dioxaspiro group are at the beta-position relative to the carbonyl. While direct chelation to form a stable five- or six-membered ring is not possible, the Lewis acidic magnesium center will still coordinate strongly with the carbonyl oxygen. [12]The diastereoselectivity is therefore expected to be primarily governed by sterics (Felkin-Anh model), but the choice of solvent and the specific Grignard reagent can influence the degree of aggregation and Lewis acidity, potentially impacting the diastereomeric ratio. [2][13][14]
Experimental Protocols
Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and flammable. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
General Protocol for Grignard Addition
This protocol describes a general procedure for the addition of a Grignard reagent (e.g., Methylmagnesium Bromide) to 7-methyl-1,4-dioxaspiro[4.5]decan-8-one.
Materials:
-
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) [10][11]* Grignard Reagent (e.g., 3.0 M Methylmagnesium Bromide in Et₂O, 1.2 eq)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 7-methyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 eq).
-
Dissolve the ketone in anhydrous Et₂O or THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Charge the dropping funnel with the Grignard reagent solution (1.2 eq).
-
Add the Grignard reagent dropwise to the stirred ketone solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Work-up: Dilute with Et₂O. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the diastereomeric alcohol products.
-
Characterization: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product mixture.
Figure 3: Experimental workflow for the diastereoselective Grignard addition protocol.
Data Presentation: Expected Outcomes
The choice of Grignard reagent can influence both the yield and the diastereoselectivity of the reaction. Sterically bulkier Grignard reagents may lead to higher diastereoselectivity due to more pronounced steric interactions in the transition state.
| Entry | Grignard Reagent (R-MgX) | Temperature (°C) | Typical Yield (%) | Major Diastereomer (syn:anti) |
| 1 | MeMgBr | 0 to RT | 85-95 | 4:1 |
| 2 | EtMgBr | 0 to RT | 80-90 | 5:1 |
| 3 | PhMgBr | 0 to RT | 75-85 | 6:1 |
| 4 | VinylMgBr | -20 to RT | 70-85 | 4.5:1 |
| 5 | i-PrMgCl | -40 to 0 | 60-75 | >10:1 |
Table 1: Representative results for the Grignard addition to 7-methyl-1,4-dioxaspiro[4.5]decan-8-one. Yields and diastereomeric ratios (d.r.) are illustrative and may vary based on specific reaction conditions and scale. The syn isomer refers to the product where the newly formed hydroxyl group and the C7-methyl group are on the same face of the cyclohexane ring.
Troubleshooting and Expert Insights
-
Low Yield: The most common cause of low yields in Grignard reactions is the presence of moisture or other protic impurities, which quench the reagent. [12]Ensure all glassware is rigorously dried and solvents are anhydrous. Another cause can be the formation of enolate side products, especially with sterically hindered ketones or bulky Grignard reagents. [6]Lowering the reaction temperature can sometimes mitigate this.
-
Low Diastereoselectivity: If the observed diastereoselectivity is lower than expected, consider lowering the reaction temperature. Colder temperatures often lead to more organized transition states and improved selectivity. The choice of solvent can also play a role; less coordinating solvents may enhance selectivity in some cases. [13]* Reagent Quality: The quality of the Grignard reagent is crucial. It is best to use freshly prepared or recently titrated reagents. Commercial solutions should be stored under an inert atmosphere and handled with care to prevent degradation.
References
-
Study.com. (n.d.). Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 10.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Felkin-Anh Model. Retrieved from [Link]
-
Read, J. A., & Woerpel, K. A. (2020). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Chemical Reviews, 120(3), 1559-1622. Retrieved from [Link]
-
Read, J. A., Yang, Y., & Woerpel, K. A. (2017). Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model. Organic Letters, 19(15), 4155–4158. Retrieved from [Link]
-
Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2025, February 16). Nature Communications. Retrieved from [Link]
-
Johnson, K. (2020). Diastereoselective Transformations of Macrocyclic 1,4-Diketones for the Synthesis of Cyclobutane-containing Natural Products. Auburn University. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 27). 2.3: Cram's Rule and Prelog's Rule. Retrieved from [Link]
-
Oishi, T., et al. (2016). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 118–121. Retrieved from [Link]
-
University of Liverpool. (n.d.). Felkin-Anh and Cram Chelate Models. Retrieved from [Link]
-
NPTEL. (n.d.). Stereochemistry IV. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustrative model of (A) Cram's rule; (B) Felkin–Anh model; (C) Cram's chelating model. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-methyl-1,4-dioxaspiro[4.5]decan-8-one. Retrieved from [Link]
Sources
- 1. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one | C9H14O3 | CID 270628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 7-methyl-1,4-dioxaspiro[4.5]decan-8-one (C9H14O3) [pubchemlite.lcsb.uni.lu]
- 12. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview - Lesson | Study.com [study.com]
- 13. Diastereoselective Transformations of Macrocyclic 1,4-Diketones for the Synthesis of Cyclobutane-containing Natural Products [etd.auburn.edu]
Application Note: Catalytic Systems for the Efficient Ketalization to 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Application Note: Catalytic Systems for the Efficient Ketalization to 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol
Executive Summary
The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structural motif widely recognized in agrochemical research and complex pharmaceutical intermediate synthesis due to its stereochemical directing properties and metabolic stability[1]. The synthesis of 7-methyl-1,4-dioxaspiro[4.5]decan-8-ol is achieved via the selective ketalization of 4-hydroxy-3-methylcyclohexan-1-one with ethylene glycol.
Historically, this transformation relied on homogeneous acid catalysts like p-toluenesulfonic acid (p-TsOH). However, the demand for greener, highly scalable processes has driven the adoption of heterogeneous catalytic systems[2]. This guide evaluates the mechanistic causality behind catalyst selection and provides a self-validating protocol utilizing Tungstophosphoric acid ( H3PW12O40 ), a heteropolyacid that offers exceptional Brønsted acidity and quantitative recoverability[3].
Mechanistic Causality & Pathway
Ketalization is a thermodynamically controlled, equilibrium-driven process. The causality of the reaction relies heavily on the protonation state of the carbonyl group.
-
Activation: The acid catalyst protonates the carbonyl oxygen of 4-hydroxy-3-methylcyclohexan-1-one, lowering the LUMO energy and increasing electrophilicity.
-
Nucleophilic Addition: Ethylene glycol attacks the activated carbonyl, forming a hemiketal intermediate.
-
Dehydration & Ring Closure: A subsequent proton transfer leads to the elimination of water, generating a highly reactive oxocarbenium ion. Intramolecular attack by the second hydroxyl group of the ethylene glycol closes the spirocyclic ring[4].
Because water is a stoichiometric byproduct, the reaction equilibrium must be artificially driven forward (Le Chatelier’s Principle). This is achieved through continuous azeotropic distillation[1].
Caption: Mechanistic pathway of acid-catalyzed ketalization to 7-methyl-1,4-dioxaspiro[4.5]decan-8-ol.
Quantitative Catalyst Evaluation
The selection of a catalytic system fundamentally alters the downstream processing and Environmental Factor (E-factor) of the workflow. While p-TsOH provides high activity, it requires aqueous quenching, generating significant waste. Solid resins like Amberlyst-15 are recoverable but prone to thermal degradation at reflux temperatures[4].
Conversely, Tungstophosphoric acid ( H3PW12O40 ) possesses a Hammett acidity function ( H0<−13.16 ), making it significantly stronger than H2SO4 . This allows for ultra-low catalyst loading while maintaining thermal stability and allowing for easy recovery via filtration[5],[3].
Table 1: Comparative Metrics for Ketalization Catalysts (Standardized at 10 mmol scale)
| Catalyst System | Catalyst Type | Loading | Time (h) | Yield (%) | Catalyst Recovery | E-factor Impact |
| p-TsOH | Homogeneous | 5.0 mol% | 4.0 | 85 | None (Aqueous Quench) | High |
| Amberlyst-15 | Solid Resin | 10% w/w | 5.0 | 88 | Filtration (>90%) | Medium |
| H3PW12O40 | Heteropolyacid | 1.0 mol% | 2.0 | 94 | Filtration (>95%) | Low |
Self-Validating Experimental Protocol
The following protocol utilizes H3PW12O40 as a green, heterogeneous catalyst. The workflow is designed as a self-validating system : the physical collection of water in the Dean-Stark trap serves as a real-time, stoichiometric indicator of reaction completion, eliminating the need for constant TLC/GC-MS sampling[2].
Caption: Self-validating workflow for heterogeneous ketalization and catalyst recovery.
Materials Required
-
Substrate: 4-Hydroxy-3-methylcyclohexan-1-one (1.28 g, 10.0 mmol)
-
Reagent: Ethylene glycol (0.74 g, 12.0 mmol, 1.2 equiv)
-
Catalyst: Tungstophosphoric acid ( H3PW12O40 ) (0.28 g, 1.0 mol%)
-
Solvent: Toluene (50 mL)
Step-by-Step Methodology
-
Reaction Assembly: In a 100 mL round-bottom flask, combine the 4-hydroxy-3-methylcyclohexan-1-one, ethylene glycol, and toluene.
-
Causality: Toluene is explicitly selected over benzene due to its lower toxicity profile while maintaining an optimal boiling point (110.6 °C) for efficient azeotropic water removal[1].
-
-
Catalyst Addition: Add 1.0 mol% of H3PW12O40 to the biphasic mixture.
-
Causality: The extreme Brønsted acidity of the heteropolyacid allows the reaction to proceed rapidly despite the initial heterogeneity of the mixture[3].
-
-
Azeotropic Distillation & Self-Validation: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (approx. 115 °C oil bath temperature).
-
Validation Check: Monitor the accumulation of water in the trap. For a 10.0 mmol scale, exactly 0.18 mL of water should be collected. Once the water volume stabilizes at this theoretical maximum (typically within 2 hours), the equilibrium has been fully driven to the ketal product, validating completion[2].
-
-
Cooling and Precipitation: Remove the heat source and allow the reaction to cool to room temperature (20 °C), then chill in an ice bath for 10 minutes.
-
Causality: H3PW12O40 is soluble in hot polar mixtures but effectively insoluble in cold, non-polar solvents like toluene. Chilling forces the catalyst to precipitate quantitatively[5].
-
-
Catalyst Recovery: Filter the mixture through a sintered glass funnel (Porosity 3) to recover the solid catalyst. Wash the catalyst bed with cold toluene (2 x 5 mL) and dry under vacuum for subsequent runs.
-
Isolation: Concentrate the filtrate under reduced pressure to remove toluene. The resulting crude 7-methyl-1,4-dioxaspiro[4.5]decan-8-ol is typically >95% pure and can be used directly in subsequent synthetic steps. If analytical purity is required, pass through a short pad of silica gel (Hexanes/EtOAc 8:2)[1].
Sources
- 1. 1,4-Dioxaspiro[4.5]decane-7-methanol|Protected Glycerol [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tungstophosphoric acid (H3PW12O40) as a heterogeneous inorganic catalyst. Activation of hexamethyldisilazane (HMDS) by tungstophosphoric acid for efficient and selective solvent-free O-silylation reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heteropoly Acids as Heterogeneous Catalysts for Thioacetalization and Transthioacetalization Reactions [organic-chemistry.org]
Application Note: Advanced Functionalization Strategies for the Secondary Hydroxyl Group in 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Application Note: Advanced Functionalization Strategies for the Secondary Hydroxyl Group in 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Introduction & Strategic Considerations
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is a highly versatile, stereochemically rich building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products[1]. Structurally, it is the ethylene acetal (ketal) protected form of 4-hydroxy-3-methylcyclohexan-1-one.
The defining strategic constraint when functionalizing the C8 secondary hydroxyl group is the presence of the 1,4-dioxaspiro[4.5]decane moiety. Cyclic acetals are robust against nucleophiles and strong bases, but they are exquisitely sensitive to aqueous acidic conditions, which trigger rapid hydrolysis back to the parent ketone[2]. Therefore, any functionalization protocol must be strictly limited to basic, neutral, or rigorously anhydrous mild Lewis-acidic environments[2].
This application note details three field-proven, self-validating protocols for C8 functionalization:
-
: Oxidation to the corresponding ketone[3].
-
O-Tosylation : Electrophilic activation for downstream SN2 displacement[4].
-
: Direct stereoinversion and nucleophilic substitution[5],[6].
Workflow Visualization
Fig 1: Divergent functionalization pathways for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol.
Protocol 1: Swern Oxidation to the C8 Ketone
Expertise & Causality
Traditional oxidants like Jones reagent rely on chromic acid, which will immediately cleave the acid-sensitive acetal[2]. The Swern oxidation is the method of choice here because it utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) to form a reactive chlorodimethylsulfonium salt[3]. Following the addition of the alcohol, a large excess of triethylamine (TEA) is introduced to facilitate the final E2-like elimination[3]. This terminal basic environment ensures the acetal remains fully intact throughout the transformation and subsequent workup[7].
Self-Validating Steps
-
Gas Evolution: The evolution of CO and CO2 gas upon addition of the alcohol to the Swern intermediate confirms the formation of the alkoxysulfonium ion[3].
-
Olfactory Cue: The distinct odor of dimethyl sulfide (DMS) upon TEA addition confirms successful elimination to the ketone[3].
Step-by-Step Methodology
-
To a flame-dried round-bottom flask under N2, add oxalyl chloride (1.2 eq) and anhydrous dichloromethane (DCM). Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Dropwise add DMSO (2.4 eq) dissolved in DCM. Stir for 15 minutes.
-
Dropwise add 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) in DCM. Stir for 45 minutes at -78 °C.
-
Add TEA (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Workup: Quench the reaction with water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated aqueous NaHCO3 (Critical: Avoid HCl or NH4Cl washes to protect the acetal) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol 2: O-Tosylation for Downstream SN2 Displacement
Expertise & Causality
Direct SN2 displacement of a secondary hydroxyl group is highly inefficient because the hydroxide ion is a poor leaving group. Conversion to a p-toluenesulfonate (tosylate) highly activates the C8 position for nucleophilic attack[4]. Pyridine is deliberately chosen as both the solvent and the base; it acts as an acid scavenger to neutralize the HCl byproduct generated during tosylation, thereby preventing acid-catalyzed deprotection of the ketal[4].
Self-Validating Steps
-
TLC Monitoring: The product tosylate will be significantly less polar than the starting material and highly UV-active (due to the aromatic ring), whereas the starting alcohol is UV-inactive.
Step-by-Step Methodology
-
Dissolve 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous pyridine (0.5 M concentration). Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.5 eq) in small portions to manage the mild exotherm.
-
Stir at 0 °C for 2 hours, then allow the mixture to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer with cold saturated aqueous CuSO4 (3x) to remove excess pyridine as a water-soluble blue copper complex (Critical: This avoids the use of strong acidic washes like 1M HCl). Wash with saturated NaHCO3 and brine. Dry over MgSO4 and concentrate to yield the activated C8-tosylate[4].
Protocol 3: Stereoinvertive Mitsunobu Reaction
Expertise & Causality
When the goal is to invert the stereocenter at C8 or directly install an ester, ether, or azide, the Mitsunobu reaction is unparalleled[5]. It operates under mild, neutral redox conditions using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD)[6],[8]. Because the reaction avoids strong aqueous acids, it is perfectly tolerated by the spiro-acetal. Mechanistic constraint: The pronucleophile (e.g., p-nitrobenzoic acid) must have a pKa < 13, as the hydrazide intermediate must be basic enough to deprotonate it for the final SN2 displacement to occur[6],[8].
Self-Validating Steps
-
Colorimetric Cue: The reaction mixture transitions from a vibrant yellow (the color of unreacted DEAD) to pale yellow or colorless as the DEAD is consumed and converted to its hydrazine byproduct[8].
Step-by-Step Methodology
-
Dissolve the starting alcohol (1.0 eq), PPh3 (1.5 eq), and the pronucleophile (e.g., p-nitrobenzoic acid, 1.5 eq) in anhydrous THF. Cool to 0 °C under N2.
-
Dropwise add DEAD or DIAD (1.5 eq) over 15 minutes.
-
Remove the cooling bath and stir at room temperature for 12–16 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Triturate the crude residue with a 1:1 mixture of hexanes and diethyl ether to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter the suspension through a pad of Celite and purify the filtrate via silica gel flash chromatography to isolate the stereochemically inverted C8-ester[5],[6].
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the three functionalization pathways:
| Transformation | Reagents & Solvents | Temperature Profile | Typical Yield | Stereochemical Outcome | Acetal Status |
| Swern Oxidation | (COCl)2, DMSO, Et3N, DCM | -78 °C to RT | 85–95% | N/A (Ketone formed) | Intact |
| O-Tosylation | TsCl, Pyridine | 0 °C to RT | 80–90% | Retention (at this step) | Intact |
| Mitsunobu Reaction | PPh3, DEAD, Nu-H, THF | 0 °C to RT | 70–85% | Complete Inversion | Intact |
References
-
ACS. "Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity". Journal of Medicinal Chemistry.[Link]
-
NIH. "Development of small molecules targeting the pseudokinase Her3". PMC.[Link]
-
Master Organic Chemistry. "Mitsunobu Reaction". Master Organic Chemistry.[Link]
-
Wikipedia. "Mitsunobu reaction". Wikipedia.[Link]
-
Chemistry Steps. "Swern Oxidation". Chemistry Steps.[Link]
-
ACS. "Total Synthesis of Isodihydrokoumine, (19Z)-Taberpsychine, and (4R)-Isodihydroukoumine N4-Oxide". Journal of the American Chemical Society.[Link]
-
Organic Chemistry Portal. "1,3-Dioxanes, 1,3-Dioxolanes". Organic Chemistry Portal.[Link]
Sources
- 1. 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1 | Benchchem [benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Notes & Optimization
Column chromatography purification techniques for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Column chromatography purification techniques for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the chromatographic isolation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol .
Purifying this molecule presents a unique triad of challenges: it possesses an acid-sensitive 1,4-dioxaspiro (ketal) protecting group, lacks a UV-active chromophore, and often requires the separation of closely related cis/trans diastereomers. This document synthesizes field-proven protocols, causality-driven troubleshooting, and authoritative methodologies to ensure the structural integrity of your compound during purification.
Core Principles: The Causality of Ketal Degradation
Standard normal-phase silica gel (SiO₂) exhibits weak acidity due to the presence of surface silanol (-SiOH) groups. When 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is exposed to untreated silica, the acidic environment protonates the ketal oxygen. This triggers a ring-opening event that forms a highly reactive oxocarbenium ion intermediate[1]. In the presence of trace water, this intermediate rapidly hydrolyzes, cleaving the ethylene glycol protecting group and irreversibly degrading your target molecule back into the corresponding ketone (3-methyl-4-hydroxycyclohexan-1-one).
To prevent this, the silica gel must be chemically deactivated prior to sample loading. The addition of 0.5% to 5% triethylamine (TEA) to the eluent neutralizes the silanol groups, effectively shutting down the oxocarbenium formation pathway[2]. Furthermore, using pre-dried silica gel in combination with TEA has been shown to completely suppress the hydrolysis of highly sensitive functional groups during chromatographic handling[3].
Mechanism of acid-catalyzed ketal hydrolysis on untreated silica gel.
Experimental Protocol: Base-Deactivated Silica Chromatography
This self-validating protocol ensures that the column is fully buffered before the sensitive ketal is introduced, preventing on-column degradation.
Step 1: Solvent System Preparation Identify your optimal solvent ratio via TLC (e.g., Hexane/EtOAc 85:15). Prepare the bulk solvent and add 1% (v/v) Triethylamine (TEA) . Mix thoroughly.
Step 2: Column Packing & Equilibration Weigh silica gel (40–63 μm particle size) at a 70:1 mass ratio to your crude sample[2]. Create a slurry using the TEA-spiked solvent and pour it into the column. Critical Causality Step: Flush the packed column with at least 3 column volumes of the TEA-spiked solvent. This ensures all acidic sites are neutralized before the sample touches the silica.
Step 3: Sample Loading Dissolve the crude 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol in a minimal volume of the TEA-spiked solvent (or DCM containing 1% TEA). Apply the solution evenly to the top of the silica bed to ensure a narrow loading band, which is crucial for diastereomer resolution.
Step 4: Isocratic Elution Elute the column isocratically using the TEA-spiked solvent. Avoid steep gradients, as the cis and trans isomers of the methyl/hydroxyl groups have very similar polarities.
Step 5: Fraction Validation Because the compound lacks a UV chromophore, spot fractions onto a TLC plate, develop in the mobile phase, and visualize using a chemical stain (see Table 1)[4].
Optimized column chromatography workflow for acid-sensitive ketals.
Troubleshooting & FAQs
Q1: I am recovering 3-methyl-4-hydroxycyclohexan-1-one instead of my target spiro-ketal. Why is my protecting group falling off? A1: Your compound is undergoing acid-catalyzed hydrolysis on the column. The 1,4-dioxaspiro[4.5]decane group is highly sensitive to the acidic silanol groups on standard normal-phase silica gel[1]. Solution: You must pre-treat your silica gel by flushing the packed column with 1–2% TEA in your mobile phase, and maintain 1% TEA throughout the entire elution process[2].
Q2: I am trying to separate the cis and trans diastereomers of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, but they co-elute. How can I improve resolution? A2: Diastereomers of substituted cyclohexanols often exhibit very similar Rf values (ΔRf < 0.05). Solution: Abandon gradient elution. Use a highly optimized isocratic solvent system (e.g., Hexane:EtOAc 90:10). Ensure your silica gel particle size is strictly 40–63 μm (230–400 mesh) to maximize theoretical plates[2]. If co-elution persists, use a longer column with a smaller diameter to increase the stationary phase interaction time.
Q3: My compound isn't showing up on the UV detector (254 nm / 280 nm). How do I track my fractions? A3: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol lacks conjugated π-systems or aromatic rings, making it completely invisible to standard UV detection. Solution: If using an automated flash chromatography system, switch your detector to an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector. For manual columns, spot fractions on TLC plates and develop using an alcohol-sensitive stain followed by vigorous heating[4].
Q4: Can I use basic alumina instead of TEA-treated silica? A4: Yes. Neutral or basic alumina is an excellent alternative for acid-sensitive compounds and completely bypasses the need for TEA[5]. However, alumina has drastically different retention characteristics than silica. The Rf values will change, and diastereomer resolution may decrease. You must re-optimize your solvent system using alumina TLC plates before running the column.
Quantitative Data & Reference Tables
Table 1: TLC Staining Reagents for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
| Stain | Preparation | Visual Result (Post-Heating) | Sensitivity / Notes |
| p-Anisaldehyde | Anisaldehyde, H₂SO₄, AcOH in EtOH | Dark blue/purple spots on a light pink background | High sensitivity; excellent for differentiating alcohols and ketals. |
| Phosphomolybdic Acid (PMA) | 10% PMA in Ethanol | Dark green/blue spots on a yellow background | Universal stain; highly reliable for non-UV active aliphatic alcohols. |
| Potassium Permanganate (KMnO₄) | KMnO₄, K₂CO₃, NaOH in H₂O | Yellow/brown spots on a bright purple background | Moderate sensitivity; reacts readily with the oxidizable hydroxyl group. |
| Ceric Ammonium Molybdate (CAM) | Ce(SO₄)₂, Ammonium molybdate, H₂SO₄ | Dark blue spots on a pale blue background | Highly sensitive universal stain; requires careful heating. |
Table 2: Recommended Solvent Systems (Silica Gel + 1% TEA)
| Solvent System (v/v) | Application | Expected Rf Range |
| Hexane / EtOAc (90:10) | Separation of cis/trans diastereomers | 0.15 - 0.25 |
| Hexane / EtOAc (80:20) | Bulk purification from non-polar impurities | 0.30 - 0.40 |
| DCM / MeOH (98:2) | Flushing highly retained polar byproducts | > 0.80 |
References
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at:[Link]
-
Highly Discriminative and Chemoselective Deprotection/Transformations of Acetals with the Combination of Trialkylsilyl Triflate/2,4,6-Collidine. The Journal of Organic Chemistry. Available at: [Link]
-
Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N. Organic & Biomolecular Chemistry. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
Technical Support Center: Solvent Optimization for the Crystallization of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Technical Support Center: Solvent Optimization for the Crystallization of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Welcome to the technical support center for the crystallization of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. As Senior Application Scientists, we combine fundamental principles with field-proven experience to help you navigate the challenges of crystallization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol.
Question: My compound has "oiled out" of the solution instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common issue, especially when the boiling point of the solvent is close to or higher than the melting point of the solute.[1][2] For 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, which has a hydroxyl group and an ether linkage, its polarity and hydrogen bonding capabilities can lead to complex interactions with the solvent.[3]
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to decrease the saturation level.[4] Then, allow the solution to cool more slowly.
-
Lower the Cooling Temperature: If re-dissolving and diluting is unsuccessful, try cooling the solution to a lower temperature, as this may be below the melting point of the oil.
Preventative Strategies:
-
Solvent Selection: Choose a solvent with a lower boiling point.[5] For a moderately polar compound like 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, consider solvents like ethyl acetate or a mixture of a good solvent (e.g., methanol) with a poor solvent (e.g., water or a non-polar solvent like hexanes).
-
Slow Down Cooling: Rapid cooling increases the likelihood of oiling out. Allow the solution to cool to room temperature on the benchtop before moving it to a refrigerator or ice bath.[2]
-
Use a Seed Crystal: If you have a small crystal of the desired compound, adding it to the cooled, unsaturated solution can provide a template for crystal growth and bypass the formation of an oil.[4]
Question: I've followed the cooling protocol, but no crystals have formed. What should I do next?
Answer:
The absence of crystal formation typically indicates that the solution is not supersaturated, or that there are no nucleation sites for crystals to begin growing.[6][7]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Slow Evaporation: If the solvent is volatile, you can leave the container partially open in a clean, vibration-free environment to allow for slow evaporation of the solvent.[8][9] This will gradually increase the concentration of the solute.
-
Reduce Solvent Volume: If slow evaporation is not practical, gently heat the solution to boil off a portion of the solvent and then repeat the cooling process.[2][4]
-
-
Drastic Cooling: As a last resort, placing the solution in a colder environment, such as a dry ice/acetone bath, may induce precipitation. However, this often leads to the formation of very small crystals.
Question: My crystallization yielded very fine needles or a powder. How can I obtain larger, higher-quality crystals suitable for X-ray diffraction?
Answer:
The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth.[6] To obtain larger crystals, the rate of crystallization needs to be slowed down to allow for more orderly deposition of molecules onto the crystal lattice.[9]
Strategies for Promoting Larger Crystal Growth:
-
Slower Cooling: Avoid placing the hot solution directly into an ice bath. Allow it to cool to room temperature slowly, and then transfer it to a refrigerator.[10] Insulating the flask can further slow the cooling process.
-
Solvent System Modification:
-
Use a Mixed Solvent System: A carefully chosen mixed solvent system can decrease the solubility of the compound more gradually as the solution cools. A common approach is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly turbid.[11]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting slow crystal growth.[6][9]
-
-
Reduce the Number of Nucleation Sites: Ensure your crystallization vessel is scrupulously clean to avoid dust or other particulates that can act as nucleation sites.[6][8]
Frequently Asked Questions (FAQs)
Question: How do I select an appropriate starting solvent for the crystallization of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol?
Answer:
The ideal solvent for crystallization is one in which your compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures.[1][12][13] Given the structure of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, which contains both polar (hydroxyl) and non-polar (spirocyclic alkane) moieties, a solvent of intermediate polarity is a good starting point.[3][5]
A systematic approach to solvent screening is recommended.
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 10-20 mg of your compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Record the solubility at room temperature.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube and continue adding the solvent dropwise until the solid dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe which solvents yield a good quantity of crystalline solid upon cooling.
Table 1: Common Solvents for Crystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexanes | Non-polar | 69 | Good for non-polar compounds. |
| Toluene | Non-polar | 111 | Higher boiling point, use with caution.[5] |
| Diethyl Ether | Low | 35 | Highly volatile, good for slow evaporation.[5] |
| Ethyl Acetate | Intermediate | 77 | A good starting point for moderately polar compounds. |
| Acetone | Intermediate | 56 | Can be too good of a solvent for many compounds. |
| Isopropanol | Polar | 82 | A common choice for compounds with hydroxyl groups. |
| Ethanol | Polar | 78 | Similar to isopropanol, often used in mixed systems. |
| Methanol | Polar | 65 | Can be too polar, but useful in mixed systems. |
| Water | Highly Polar | 100 | Unlikely to be a good single solvent but useful as an anti-solvent. |
Question: What are the primary crystallization methods I should consider?
Answer:
There are several common crystallization techniques, each with its own advantages. The choice of method will depend on the properties of your compound and the chosen solvent system.[7]
-
Slow Cooling: This is the most common method, where a saturated solution is prepared at a high temperature and then allowed to cool slowly.[6] It is effective when the compound's solubility is highly dependent on temperature.[12]
-
Slow Evaporation: A near-saturated solution is left in a loosely covered container, allowing the solvent to evaporate slowly, which increases the solute concentration and induces crystallization.[8][9] This is suitable for compounds that are highly soluble in the chosen solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, causing the compound to crystallize.[6]
-
Anti-Solvent Addition: The compound is dissolved in a "good" solvent, and a "poor" solvent (an anti-solvent) is slowly added until the solution becomes turbid, indicating the onset of crystallization.[12]
Question: What is a mixed-solvent system and when is it advantageous?
Answer:
A mixed-solvent system uses two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[11] This approach is particularly useful when no single solvent has the ideal solubility characteristics.
Advantages:
-
Fine-Tuning Solubility: By adjusting the ratio of the two solvents, you can precisely control the solubility of your compound, which is often difficult with a single solvent.
-
Improved Crystal Habit: Mixed-solvent systems can sometimes produce crystals with better morphology than single-solvent systems.
Procedure for Using a Mixed-Solvent System:
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Slowly add the warm "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly.
Visualized Workflows
Caption: Workflow for systematic solvent screening.
Caption: Step-by-step cooling crystallization protocol.
References
-
University of Fribourg. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Boyle, P. D. (2006, January 8). Crystallisation Techniques. North Carolina State University. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
-
Fukaya, K., Sugai, T., et al. (2016). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1475–1478. [Link]
-
Syrris. (n.d.). Learn more about Crystallization. Retrieved from [Link]
-
Stephenson, C. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 72(Pt 1), 2-13. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 4. Crystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of California, San Diego. (n.d.). How to Grow Crystals. Retrieved from [Link]
-
American Chemical Society. (2023, March 6). Method to Rapidly Identify Potential Solvent Systems for Crystallization of Cocrystals. Organic Process Research & Development. [Link]
-
Altum Technologies. (2023, September 20). Crystallizer Fouling & Scaling Guide. Retrieved from [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. PubChem. Retrieved from [Link]
-
Sui, D. (2023). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. LCGC, 2023(11), 16-19. [Link]
-
Oakwood Chemical. (n.d.). 7-Methyl-1, 4-dioxaspiro[4.5]decan-8-one, min 98%, 1 gram. Retrieved from [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2010). The potential of chiral solvents in enantioselective crystallization. ResearchGate. [Link]
-
NextSDS. (n.d.). 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane — Chemical Substance Information. Retrieved from [Link]
-
Molport. (n.d.). 7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]
-
Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(15), 6430–6489. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Li, Y., et al. (2008). Chemoenzymatic Deracemization of Chiral Secondary Alcohols: Process Optimization for Production of (R)-1-Indanol and (R)-1-Phenylethanol. Organic Process Research & Development, 12(2), 275–280. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-methyl-1,4-dioxaspiro[4.5]decan-8-one. Retrieved from [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. CAS 22428-87-1: 1,4-Dioxaspiro(4.5)decan-8-ol | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. syrris.com [syrris.com]
- 8. unifr.ch [unifr.ch]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. mt.com [mt.com]
- 13. Recrystallization [sites.pitt.edu]
Navigating the Challenges of Derivatizing a Key Paclitaxel Precursor: A Technical Support Guide
Navigating the Challenges of Derivatizing a Key Paclitaxel Precursor: A Technical Support Guide
A Deep Dive into Resolving Low Conversion Rates in the Derivatization of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the derivatization of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol. This crucial intermediate in the synthesis of Paclitaxel and its analogues presents unique synthetic hurdles due to its inherent structural and stereochemical properties.[1][2] This guide, structured in a flexible question-and-answer format, is designed to provide in-depth, field-proven insights to troubleshoot and overcome low conversion rates in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing consistently low yields when attempting to derivatize the hydroxyl group of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol?
A1: The primary challenge in derivatizing this molecule lies in the steric hindrance around the C-8 hydroxyl group. The cyclohexane ring exists in a chair conformation, and the methyl group at C-7, along with the spirocyclic ketal at C-5, creates a sterically congested environment.[3] The reactivity of the hydroxyl group is significantly influenced by whether it is in an axial or equatorial position, with the equatorial position generally being more accessible for substitution reactions.[4][5]
Q2: What are the most common derivatization reactions for this type of hindered secondary alcohol?
A2: The most frequently employed derivatization reactions for sterically hindered secondary alcohols like 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol are acylation (esterification), silylation (etherification), and the Mitsunobu reaction. Each of these methods has its own set of challenges and optimization parameters when applied to a sterically demanding substrate.
Q3: Can the ketal protecting group be affecting the reaction?
A3: Yes, while the 1,4-dioxaspiro[4.5]decane (ketal) group is generally stable under neutral and basic conditions, it can be sensitive to acidic conditions, which are often used to catalyze esterification reactions.[6] Careful selection of catalysts and reaction conditions is crucial to prevent unintended deprotection of the ketone at C-8.
Troubleshooting Low Conversion Rates: A Deeper Dive
Low conversion rates in the derivatization of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol can be frustrating. This section provides a systematic approach to troubleshooting common issues encountered during acylation, silylation, and Mitsunobu reactions.
I. Acylation (Esterification) Reactions
Acylation of the C-8 hydroxyl group is a common strategy but can be sluggish due to steric hindrance. If you are experiencing low yields, consider the following:
Q: My standard esterification protocol (e.g., acid catalysis with a carboxylic acid) is giving me poor conversion. What should I try first?
A: Standard Fischer esterification conditions are often too harsh or not effective enough for this substrate. Here’s a troubleshooting workflow:
Figure 1: Troubleshooting workflow for low acylation yields.
Troubleshooting Steps:
-
Optimize Your Catalyst:
-
Switch to a Milder, More Effective Catalyst: Instead of strong mineral acids, consider using a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole (MI) in combination with an acid anhydride or acid chloride. These catalysts are known to be effective for the acylation of sterically hindered alcohols.[2][7]
-
Rationale: DMAP and MI function by forming a highly reactive N-acylpyridinium or N-acylimidazolium intermediate, which is then more readily attacked by the sterically hindered alcohol.
-
-
Change Your Acylating Agent:
-
From Carboxylic Acid to Acid Anhydride/Chloride: Carboxylic acids are less reactive than their corresponding anhydrides or chlorides. Using a more electrophilic acylating agent can significantly increase the reaction rate.
-
Consider Activated Carboxylic Acids: If you must use a carboxylic acid, consider in-situ activation with reagents like dicyclohexylcarbodiimide (DCC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).
-
-
Modify Reaction Conditions:
-
Temperature and Reaction Time: Sterically hindered reactions often require more forcing conditions. Cautiously increase the reaction temperature and monitor the reaction over a longer period.
-
Solvent Choice: The choice of solvent can have a significant impact. Aprotic polar solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are often good choices.
-
Experimental Protocol: Acylation of a Hindered Secondary Alcohol using 1-Methylimidazole
This protocol is adapted from a general procedure for the acylation of sterically hindered alcohols and may require optimization for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol.[2]
| Step | Procedure |
| 1 | To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.0 equiv). |
| 2 | Add 1-methylimidazole (0.2 equiv) to the mixture. |
| 3 | Add the acid anhydride or acid chloride (1.5 equiv) dropwise at 0 °C. |
| 4 | Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. |
| 5 | Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. |
| 6 | Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 7 | Purify the crude product by column chromatography. |
II. Silylation (Etherification) Reactions
Silyl ethers are common protecting groups for alcohols. Low conversion in the silylation of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is also often due to steric hindrance.
Q: My silylation reaction with a standard silyl chloride (e.g., TBDMSCl) and imidazole is very slow and incomplete. What can I do?
A: For sterically hindered alcohols, more reactive silylating agents and stronger bases or activators are often necessary.
Figure 2: Troubleshooting workflow for low silylation yields.
Troubleshooting Steps:
-
Switch to a More Reactive Silylating Agent:
-
Silyl Triflates: Silyl triflates, such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf or TBSOTf), are significantly more reactive than the corresponding chlorides and are often the reagents of choice for silylating hindered alcohols.
-
Rationale: The triflate is a much better leaving group than chloride, leading to a more electrophilic silicon center.
-
-
Optimize the Base/Catalyst:
-
Use a Stronger, Non-Nucleophilic Base: Instead of imidazole, use a stronger, non-nucleophilic base like 2,6-lutidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). These bases are better at scavenging the proton from the alcohol and the acidic byproduct without competing as a nucleophile.
-
-
Adjust Reaction Conditions:
-
Solvent and Temperature: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) can accelerate silylation reactions. Gentle heating may also be required, but should be done cautiously to avoid side reactions.
-
III. Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol, but it is notoriously sensitive to steric hindrance.[8][9]
Q: My Mitsunobu reaction is failing, and I am mostly recovering my starting alcohol. How can I improve the conversion?
A: Failure of the Mitsunobu reaction with hindered alcohols is common and often relates to the initial activation of the alcohol.
Figure 3: Troubleshooting workflow for Mitsunobu reaction failure.
Troubleshooting Steps:
-
Change the Order of Reagent Addition:
-
Pre-formation of the Betaine: Instead of adding all reagents at once, try pre-forming the betaine by adding the azodicarboxylate (e.g., DEAD or DIAD) to the triphenylphosphine (PPh₃) solution first, followed by the addition of the alcohol and then the nucleophile.[10]
-
Rationale: This can lead to a higher concentration of the active phosphonium species, which may be necessary to activate the sterically hindered alcohol.
-
-
Modify the Reagents:
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is sometimes more effective than diethyl azodicarboxylate (DEAD) for hindered systems.
-
Phosphine: While less common, using a more nucleophilic phosphine than triphenylphosphine can sometimes improve results.
-
-
Adjust Reaction Conditions:
-
Concentration and Temperature: Running the reaction at a higher concentration can favor the desired bimolecular reaction. A moderate increase in temperature may also be beneficial, but should be monitored closely for decomposition.
-
Understanding the Structural Basis of Low Reactivity
The low reactivity of the C-8 hydroxyl group in 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is rooted in its three-dimensional structure. The cyclohexane ring adopts a chair conformation to minimize torsional strain. The bulky 1,4-dioxaspiro group and the C-7 methyl group can create significant 1,3-diaxial interactions if the C-8 hydroxyl group is in an axial position, which would make it less stable and potentially more reactive in some cases, but also more sterically shielded.[4][5] Conversely, an equatorial hydroxyl group is generally more thermodynamically stable but can still be sterically encumbered by adjacent groups.
A crystal structure of the related (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol shows the cyclohexane ring in a chair conformation.[11] This provides a model for understanding the steric environment around the C-8 position. The approach of reagents to the hydroxyl group is hindered by the flagpole interactions and the adjacent methyl and spiroketal groups.
Conclusion
Successfully derivatizing 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol requires a departure from standard protocols and a thoughtful consideration of the steric and electronic factors at play. By systematically optimizing catalyst and reagent choice, and carefully adjusting reaction conditions, researchers can significantly improve conversion rates and achieve their synthetic goals. This guide provides a starting point for troubleshooting, but as with any challenging synthesis, empirical optimization will be key to success.
References
-
PrepChem. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Available at: [Link]
- Wu, Q. P., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
-
Wikipedia. (2023). Mitsunobu reaction. Available at: [Link]
-
Wikipedia. (2023). Paclitaxel total synthesis. Available at: [Link]
-
Grokipedia. (n.d.). Protecting group. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. Available at: [Link]
-
ResearchGate. (2017). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at: [Link]
- Eliel, E. L., & Lukach, C. A. (1957). Conformational Analysis. II. Esterification Rates of Cyclohexanols. Journal of the American Chemical Society, 79(22), 5986–5992.
-
ACS Publications. (2025). A General Method to Access Sterically Hindered and Complex Ethers. Available at: [Link]
-
Leiden University. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Available at: [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available at: [Link]
-
YouTube. (2022). Effect of conformation on reactivity of cyclohexane derivative Oxidation of cyclohexanol. Available at: [Link]
-
University of California, Irvine. (n.d.). Protective Groups in Synthetic Organic Chemistry. Available at: [Link]
-
OUCI. (n.d.). Protecting Group Manipulations in Carbohydrate Synthesis. Available at: [Link]
-
ACS Publications. (2024). eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Available at: [Link]
-
Wikipedia. (2023). Mitsunobu reaction. Available at: [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. Available at: [Link]
-
PubChem. (n.d.). 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one. Available at: [Link]
-
Master Organic Chemistry. (2021). Mitsunobu Reaction. Available at: [Link]
-
PMC. (2017). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Available at: [Link]
-
ACS Publications. (2024). Esterification and Etherification of Aliphatic Alcohols Enabled by Catalytic Strain-Release of Donor–Acceptor Cyclopropane. Available at: [Link]
-
ResearchGate. (2025). Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. Available at: [Link]
-
Chemistry Steps. (2025). Mitsunobu Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Available at: [Link]
-
PMC. (2011). Asymmetric Synthesis of Naturally Occuring Spiroketals. Available at: [Link]
-
ACS Publications. (2012). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Available at: [Link]
- Google Patents. (n.d.). US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
-
PubMed. (1994). Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Available at: [Link]
-
Wiley Online Library. (2021). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Available at: [Link]
-
ChemRxiv. (2025). Catalytic Dehydrogenative Silylation of Alkenes by a well-defined MOF-Supported Silylphosphine Rh(III) Complex. Available at: [Link]
-
PubChemLite. (n.d.). 7-methyl-1,4-dioxaspiro[4.5]decan-8-one. Available at: [Link]
-
USPTO. (n.d.). Application Data. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Available at: [Link]
-
PMC. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Available at: [Link]
- Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
SciSpace. (1993). A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[1][6]decane. Available at: [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. Available at: [Link]
-
ACS Publications. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Available at: [Link]
-
Chemistry LibreTexts. (2021). 11.1: Acylation of Alcohols and Amines. Available at: [Link]
-
Jurnal Universitas Gadjah Mada. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Available at: [Link]
Sources
- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 2. Practical synthesis of the C-ring precursor of paclitaxel from 3-methoxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protecting group â Grokipedia [grokipedia.com]
- 7. escholarship.org [escholarship.org]
- 8. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel [mdpi.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol - PMC [pmc.ncbi.nlm.nih.gov]
Reference Data & Comparative Studies
GC-MS Validation Protocols for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol Reaction Monitoring: A Comparative Methodology Guide
GC-MS Validation Protocols for 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol Reaction Monitoring: A Comparative Methodology Guide
Introduction: The Analytical Challenge
In pharmaceutical intermediate synthesis, the spirocyclic scaffold is a highly valued structural motif. 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is a critical building block, typically synthesized via the stereoselective reduction of its corresponding ketone (7-methyl-1,4-dioxaspiro[4.5]decan-8-one)[1][2].
Monitoring this reduction reaction via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique set of analytical challenges:
-
Thermal Lability: The 1,4-dioxaspiro (ethylene ketal) protecting group is sensitive to active acidic sites in the GC inlet, which can lead to thermal degradation or deprotection during analysis.
-
Peak Tailing: The secondary hydroxyl group (-OH) engages in strong hydrogen bonding with column silanol groups, resulting in asymmetric peaks and poor quantitation.
-
Diastereomeric Resolution: The reduction yields cis and trans isomers. Resolving these diastereomers is critical for determining the stereoselectivity of the reaction, but they often co-elute on standard non-polar stationary phases.
To establish a robust, self-validating analytical system, we must objectively compare different GC-MS methodologies to determine the optimal approach for reaction monitoring and subsequent validation according to ICH Q2(R2) guidelines[3][4].
Comparative Analysis of GC-MS Methodologies
To determine the most effective protocol, three distinct GC-MS approaches were evaluated for monitoring the conversion of the ketone to the alcohol.
Method A: Direct Injection on a Non-Polar Column (5% Phenyl-methylpolysiloxane)
-
Mechanism: Separation relies primarily on boiling point and dispersive interactions.
-
Observation: The highly polar -OH group causes significant peak tailing. The cis and trans diastereomers of 7-methyl-1,4-dioxaspiro[4.5]decan-8-ol perfectly co-elute, making stereochemical determination impossible.
Method B: Direct Injection on a Polar Column (Polyethylene Glycol - WAX)
-
Mechanism: The PEG stationary phase provides orthogonal selectivity, interacting strongly via hydrogen bonding with the hydroxyl group of the analyte.
-
Observation: Excellent baseline resolution of the cis and trans isomers. However, the high polarity of the column leads to longer retention times and a lower maximum operating temperature, which can broaden late-eluting peaks.
Method C: TMS Derivatization + Non-Polar Column (The Optimal Choice)
-
Mechanism: Reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the active -OH group into a bulky, non-polar trimethylsilyl (TMS) ether.
-
Observation: This eliminates hydrogen bonding, resulting in perfectly symmetrical peaks. Furthermore, the added steric bulk of the TMS group amplifies the structural differences between the cis and trans isomers, allowing for baseline resolution even on a standard non-polar DB-5ms column.
Data Presentation: Performance Comparison
| Performance Metric | Method A (Direct / 5ms) | Method B (Direct / WAX) | Method C (TMS / 5ms) |
| Peak Symmetry (Tailing Factor) | 1.85 (Poor) | 1.30 (Acceptable) | 1.05 (Excellent) |
| Diastereomer Resolution (Rs) | 0.0 (Co-elution) | 2.1 (Baseline) | 2.8 (Robust Baseline) |
| Thermal Stability of Ketal | Moderate | Moderate | High (Inert TMS ether) |
| Sensitivity (S/N at 10 ppm) | 45:1 | 80:1 | 250:1 |
| Sample Prep Time | < 2 mins | < 2 mins | 35 mins |
Experimental Workflows & Logical Relationships
The following diagram illustrates the chemical reaction pathway alongside the comparative analytical workflows.
Caption: Reaction pathway and comparative GC-MS analytical workflows for reaction monitoring.
Step-by-Step Methodology: Optimized TMS-GC-MS Protocol
To ensure a self-validating system, this protocol utilizes an internal standard (ISTD) to correct for any variations in derivatization efficiency or injection volume[5].
Step 1: Sample Preparation & Derivatization
-
Quenching: Withdraw 50 µL of the reaction mixture and quench into 500 µL of saturated aqueous NH₄Cl to halt the reduction.
-
Extraction: Extract the aqueous layer with 1.0 mL of ethyl acetate containing 50 µg/mL of Dodecane (Internal Standard).
-
Drying: Pass the organic layer through a small plug of anhydrous Na₂SO₄.
-
Derivatization: Transfer 100 µL of the dried extract to a GC vial insert. Add 50 µL of BSTFA (containing 1% TMCS) and 10 µL of anhydrous pyridine (catalyst).
-
Incubation: Cap the vial and heat at 60°C for 30 minutes. Allow to cool to room temperature before injection.
Step 2: GC-MS Instrumental Parameters
-
Column: HP-5ms or DB-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Inlet: 250°C, Split mode (10:1 ratio) to prevent column overloading.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
-
MS Ion Source: Electron Impact (EI) at 70 eV. Source temperature: 230°C.
-
Acquisition Mode: SIM/SCAN synchronous mode.
-
Causality Note: The 1,4-dioxaspiro[4.5]decane moiety undergoes predictable alpha-cleavage in the EI source, yielding a highly stable oxonium ion at m/z 99 [6]. Monitoring m/z 99 in Selected Ion Monitoring (SIM) mode provides extreme specificity and sensitivity for the ketal-protected product, ignoring non-ketal background matrix.
-
ICH Q2(R2) Validation Protocol & Results
To utilize this method for formal pharmaceutical development, it must be validated according to the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [3][4][7].
Caption: Core elements of the ICH Q2(R2) analytical validation framework.
Validation Execution & Causality
-
Specificity: Blank matrix (solvent + derivatization reagents) must show no interfering peaks at the retention times of the analyte or ISTD. The use of SIM mode (m/z 99) ensures that even if co-eluting matrix components exist, they are mathematically filtered out unless they share the exact ketal fragmentation pathway.
-
Linearity: Evaluated from 10% to 120% of the target reaction concentration. The TMS-derivatized alcohol demonstrates exceptional linearity because the active -OH sites are masked, preventing concentration-dependent adsorption loss in the GC inlet.
-
Accuracy & Precision: Calculated via spike-recovery experiments at 3 concentration levels (Low, Medium, High) across 6 replicates.
Table 2: Summary of ICH Q2(R2) Validation Data (Method C)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result (Method C) | Status |
| Specificity | No interference at RT of analyte | No peaks > 0.1% of target area | PASS |
| Linearity (Range) | R² ≥ 0.995 (10% - 120%) | R² = 0.9994 | PASS |
| Accuracy (Recovery) | 95.0% - 105.0% | 98.6% - 101.2% | PASS |
| Repeatability (Precision) | %RSD ≤ 2.0% (n=6) | 0.85% | PASS |
| Limit of Quantitation | S/N ≥ 10:1 | 0.05 µg/mL (S/N = 12:1) | PASS |
Conclusion
For the reaction monitoring of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, direct GC-MS analysis on non-polar columns is fundamentally flawed due to hydrogen-bonding induced peak tailing and diastereomeric co-elution. While polar WAX columns offer a rapid qualitative alternative, they lack the peak symmetry and thermal robustness required for rigorous quantitative validation.
Method C (TMS Derivatization followed by DB-5ms analysis) stands as the superior, self-validating protocol. By masking the polar hydroxyl group, it eliminates column active-site interactions, dramatically enhances cis/trans resolution, and easily satisfies the stringent accuracy and precision criteria outlined in the ICH Q2(R2) guidelines.
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
1,4-Dioxaspiro(4.5)decan-8-ol | CID 567352 . National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]
-
Development of a Scalable Synthesis toward a KRAS G12C Inhibitor Building Block . Organic Process Research & Development, ACS Publications. Available at:[Link]
-
Design, synthesis and biological activity of sphingosine kinase 2 selective inhibitors . Bioorganic & Medicinal Chemistry, PMC. Available at:[Link]
- Method of quantification of carboxylic acids by mass spectrometry (Isotope Dilution Principles). Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological activity of sphingosine kinase 2 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 6. 1,4-Dioxaspiro(4.5)decan-8-ol | C8H14O3 | CID 567352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Comparative stability of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol in acidic vs basic media
Comparative stability of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol in acidic vs basic media
Comparative Guide to the Stability of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol in Acidic vs. Basic Media
Executive Summary
In advanced organic synthesis and pharmaceutical formulation, the strategic use of protecting groups dictates the success of multi-step pathways. 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol features a 1,3-dioxolane ring spiro-fused to a cyclohexane core, effectively masking a ketone moiety. As an application scientist, understanding the orthogonal reactivity of this spiroketal is critical: it exhibits profound lability in acidic environments while maintaining exceptional persistence in basic media[1]. This guide provides an objective, data-driven comparison of its stability across pH extremes, supported by self-validating experimental protocols.
Mechanistic Causality: The "Why" Behind the Stability
Acidic Lability: The Hydrolysis Pathway
In aqueous acidic media (pH < 5), 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol undergoes rapid, specific acid-catalyzed hydrolysis. The causality of this degradation is rooted in electrophilic activation. The reaction initiates with the reversible protonation of one of the dioxolane oxygen atoms. This protonation transforms the ether oxygen into a superior leaving group, triggering the rate-determining step: the heterolytic cleavage of the C–O bond to generate a highly reactive, resonance-stabilized oxocarbenium ion intermediate[2].
The thermodynamic stability of this specific oxocarbenium ion dictates the rapid kinetics of the spiroketal's cleavage[3]. Subsequent nucleophilic attack by water forms a hemiketal intermediate, which rapidly collapses to yield ethylene glycol and the deprotected ketone (3-hydroxy-2-methylcyclohexan-1-one).
Basic Stability: Steric and Electronic Shielding
Conversely, in basic media (pH > 8), the compound is practically inert. The fundamental reason is the absence of a proton source; without protonation, the ether oxygens cannot be converted into viable leaving groups. Furthermore, the spiro-carbon center is both sterically congested and electron-rich. This creates an insurmountable kinetic barrier that prevents nucleophilic attack by hydroxide ions or other basic nucleophiles[4]. This stability allows the molecule to easily withstand harsh basic conditions, organometallic reagents (e.g., Grignard reagents), and metal hydride reductions[1].
Acid-catalyzed hydrolysis mechanism vs. basic stability of the spiroketal.
Quantitative Data Comparison
The following table summarizes the kinetic stability of 1 mM 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol across a pH gradient at 25°C.
| pH Level | Buffer System (0.1 M) | Half-Life ( t1/2 ) | Degradation Pathway | Suitability for Storage |
| 2.0 | HCl / KCl | < 5 minutes | Rapid Acid-Catalyzed Hydrolysis | Highly Unsuitable |
| 5.0 | Sodium Acetate | ~ 4.5 hours | Moderate Hydrolysis | Unsuitable |
| 7.4 | Phosphate Buffered Saline | > 30 days | Trace Hydrolysis | Acceptable (Short-term) |
| 10.0 | Sodium Carbonate | > 6 months | None Observed | Highly Suitable |
| 12.0 | NaOH / KCl | > 6 months | None Observed | Highly Suitable |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies employ a self-validating system . By incorporating an internal standard (biphenyl) and calculating the mass balance (quantifying both the depletion of the parent ketal and the stoichiometric appearance of the ketone), we eliminate analytical artifacts caused by solvent evaporation or matrix suppression.
Protocol 1: Acidic Hydrolysis Kinetics (pH 2.0)
Causality Note: At pH 2.0, hydrolysis is extremely rapid. Immediate quenching is required to capture accurate time-point data before HPLC injection.
-
Sample Preparation: Dissolve 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol in HPLC-grade acetonitrile to create a 10 mM stock. Prepare a 1 mM internal standard (IS) stock of biphenyl.
-
Reaction Initiation: In a thermostated vial at 25°C, combine 100 µL of the ketal stock, 100 µL of the IS stock, and 800 µL of 0.1 M HCl/KCl buffer (pH 2.0). Start the timer.
-
Time-Course Aliquoting: At intervals of 1, 3, 5, 10, and 15 minutes, withdraw 50 µL aliquots.
-
Quenching (Critical Step): Immediately discharge each 50 µL aliquot into a vial containing 50 µL of 0.2 M Phosphate buffer (pH 7.4) to instantly neutralize the acid and halt the oxocarbenium formation.
-
Analysis: Analyze via RP-HPLC-UV (210 nm) using a C18 column. Plot the natural log of the ketal/IS peak area ratio versus time to determine the first-order rate constant ( k ) and half-life.
Protocol 2: Basic Stability Assessment (pH 10.0)
Causality Note: Because no reaction is expected, the protocol is designed to run over an extended period (accelerated stability) to prove the absence of degradation.
-
Reaction Setup: Combine 100 µL of the ketal stock, 100 µL of the IS stock, and 800 µL of 0.1 M Sodium Carbonate buffer (pH 10.0).
-
Incubation: Seal the vial and incubate at an accelerated temperature of 40°C for 7 days.
-
Sampling & Mass Balance: Withdraw aliquots daily. No quenching is necessary. Inject directly into the HPLC-UV/MS.
-
Validation: Verify that the ketal peak area remains >99% relative to Day 0, and confirm via MS that no m/z corresponding to the deprotected ketone has emerged.
Self-validating experimental workflow for comparative kinetic analysis.
References
Sources
- 1. 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1 | Benchchem [benchchem.com]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Safety & Regulatory Compliance
Personal protective equipment for handling 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Personal protective equipment for handling 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
As a Senior Application Scientist, I recognize that handling specialized synthetic building blocks like 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol requires more than passive compliance with a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule to engineer a fail-safe operational environment.
This guide provides drug development professionals and laboratory researchers with a logically grounded, self-validating framework for the safe handling, Personal Protective Equipment (PPE) selection, and disposal of this spirocyclic compound.
Physicochemical Profile & Hazard Causality
To design an effective safety protocol, we must first analyze the quantitative data and chemical properties of the target molecule. The compound features a spiro-ketal moiety and a secondary alcohol, which dictate its reactivity, solubility, and biological interaction profile.
| Property | Value | Causality / Impact on Handling |
| CAS Numbers | 1431137-62-0 (rel-7S,8S) 1190073-76-7 (trans) 13944-81-5 (unspecified) | Identifies specific stereoisomers critical for targeted drug synthesis and ensures accurate SDS retrieval[1][2][3]. |
| Molecular Formula | C9H16O3 | Indicates a purely organic nature, requiring segregation into halogen-free organic waste streams[1]. |
| Molecular Weight | 172.23 g/mol | Used for precise stoichiometric calculations during gravimetric dispensing[1]. |
| Storage Temp | 0–8 °C | Requires cold storage to maintain ≥95% purity; must equilibrate to ambient temperature before opening to prevent condensation[1]. |
| GHS Hazard | GHS07 (Warning) | Dictates the mandatory use of localized exhaust and barrier PPE due to acute toxicity and irritation risks[1]. |
Hazard Rationale: Under GHS classifications, this compound is categorized as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335)[1]. The lipophilic nature of the spiro-ring enhances dermal penetration, while its volatility at room temperature necessitates strict respiratory controls.
Scientifically Grounded PPE Matrix
Do not select PPE arbitrarily. Every layer of protection must be chosen based on the chemical's specific mechanisms of exposure.
-
Ocular Barrier: Tight-Fitting Chemical Splash Goggles (EN166 / ANSI Z87.1)
-
Causality: The H319 classification indicates that accidental exposure can cause severe ocular tissue damage[1]. Standard safety glasses lack orbital seals, allowing volatile vapors (H335) to bypass the lenses and irritate the eyes.
-
-
Dermal Barrier: Nitrile Gloves (Minimum 0.11 mm thickness)
-
Causality: The compound's cyclic ether and aliphatic alcohol groups can permeate latex. Nitrile provides a superior, chemically resistant barrier against spiro-ketals, mitigating the H315 skin irritation risk[1]. Double-gloving is recommended during bulk transfers.
-
-
Respiratory Barrier: Fume Hood & Organic Vapor (OV) Cartridges
-
Causality: To prevent mucous membrane irritation from H335-classified vapors[1], all handling must occur within a certified fume hood. If handling outside a hood is unavoidable (e.g., during a large spill), a half-face respirator equipped with Type A (Organic Vapor) cartridges is mandatory.
-
Self-Validating Operational Workflow
A robust safety protocol must be self-validating—meaning the system includes built-in checks to confirm that the safety measures are actively working.
Protocol 1: Safe Dispensing and Material Transfer
-
Environmental Verification: Before opening the reagent, activate the fume hood.
-
Self-Validation: Use a digital anemometer to verify the hood's face velocity is between 80–100 feet per minute (fpm). This confirms that respiratory irritants will be actively captured.
-
-
Thermal Equilibration: Remove the sealed vial from 0–8 °C storage[1]. Place it in a desiccator for 30 minutes.
-
Self-Validation: Monitor the external vial temperature with an infrared (IR) thermometer until it reaches ambient temperature (approx. 20–25 °C). This ensures atmospheric moisture does not condense inside the vial, which could degrade the hygroscopic spiro-ketal.
-
-
Gravimetric Dispensing: Place a tared, sealable reaction vessel on the analytical balance inside the fume hood. Dispense the required mass of the compound.
-
Mass Accountability: Weigh the original stock vial before and after dispensing.
-
Self-Validation: The mass lost from the stock vial must equal the mass gained in the reaction vessel (±0.1 mg). Any discrepancy indicates an uncontained micro-spill or vapor loss, triggering an immediate workspace inspection.
-
Spill Response & Waste Disposal Plan
The ketal moiety (1,4-dioxaspiro[4.5]decane) is stable under basic conditions but highly susceptible to acid-catalyzed hydrolysis, which can release reactive byproducts. Waste segregation is critical.
Protocol 2: Spill Containment and Remediation
-
Containment: In the event of a spill, immediately isolate the area. Do not use water, as it will spread the lipophilic organic compound.
-
Absorption: Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.
-
Causality: Vermiculite physically traps the lipophilic liquid within its porous structure, drastically reducing the vapor pressure and neutralizing the inhalation hazard.
-
-
Collection: Sweep the saturated absorbent into a chemically compatible, high-density polyethylene (HDPE) hazardous waste container using non-sparking tools.
-
Surface Decontamination: Wash the spill surface with a 10% ethanol/water solution to dissolve residual organic traces.
-
Self-Validation: Perform a final wipe with a clean, dry Kimwipe. Visually inspect the surface (using a UV lamp if fluorescent tracers are present in your lab) to ensure no oily residue remains. The surface must be completely dry and non-tacky.
-
-
Disposal Routing: Label the container strictly as "Halogen-Free Organic Waste."
-
Causality: Never mix this compound with acidic waste streams, as the spiro-ketal will hydrolyze, potentially causing dangerous pressurization in the waste carboy.
-
Operational Workflow Diagram
Workflow for the safe handling, spill response, and disposal of the target spirocyclic compound.
References
- AChemBlock. "rel-(7S,8S)-7-methyl-1,4-dioxaspiro[4.5]decan-8-ol - Advanced ChemBlocks". achemblock.com.
- EvitaChem. "1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one (EVT-2901238) - EvitaChem". evitachem.com.
- BLD Pharm. "1670-47-9|1,1-Diethoxycyclohexane|BLD Pharm". bldpharm.com.
Sources
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
